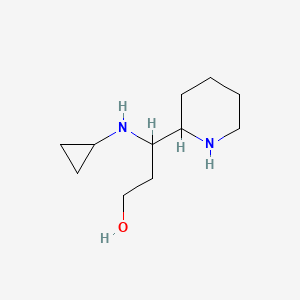
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group and a piperidinyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the piperidinyl group: This step involves the reaction of piperidine with an intermediate compound.
Formation of the propanol backbone: The final step involves the formation of the propanol backbone through a series of reactions, such as reduction or substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Controlled reaction conditions: Temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Different alcohols or amines.
Substitution products: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-(Cyclopropylamino)-3-(piperidin-2-yl)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-(cyclopropylamino)-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-6-11(13-9-4-5-9)10-3-1-2-7-12-10/h9-14H,1-8H2 |
Clé InChI |
SZDZGMXYLYRBTA-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(CCO)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


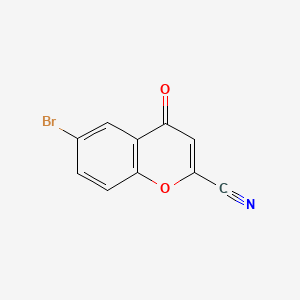


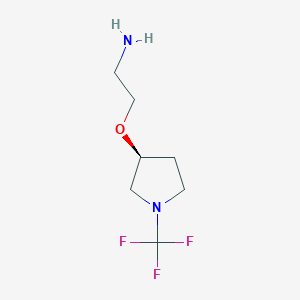
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
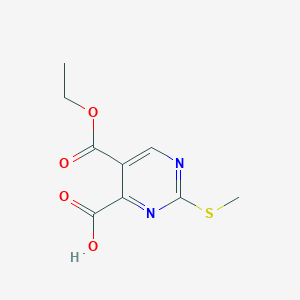

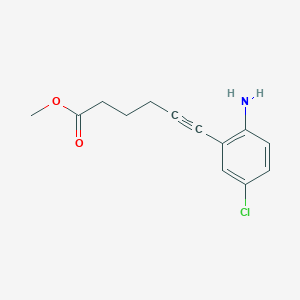
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
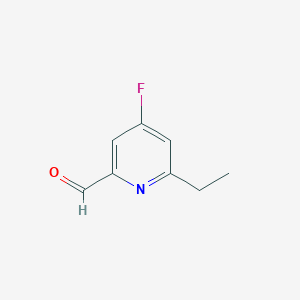
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
